![molecular formula C8H17N3O B2444189 1-[3-(Dimethylamino)propyl]imidazolidin-2-one CAS No. 1553566-31-6](/img/structure/B2444189.png)
1-[3-(Dimethylamino)propyl]imidazolidin-2-one
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Overview
Description
“1-[3-(Dimethylamino)propyl]imidazolidin-2-one” is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.244. It is an imidazolidine derivative . It is used as a high-boiling polar aprotic solvent and finds application in detergents, dyestuffs, electronic materials, and in the manufacture of polymers .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in the literature. For instance, eight phenyl imidazolinone derivatives were synthesized from N2 - (2,4-dimethylphenyl)- N1 -methyformamidine (DPMF) via a scaffold-hopping method using the ring-closure approach .Molecular Structure Analysis
The molecular structure of “1-[3-(Dimethylamino)propyl]imidazolidin-2-one” consists of an imidazolidinone ring attached to a propyl chain with a dimethylamino group. The structure of the compound was confirmed by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
While specific chemical reactions involving “1-[3-(Dimethylamino)propyl]imidazolidin-2-one” are not available, it is known that imidazolidine derivatives can act as promoters by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .Physical And Chemical Properties Analysis
“1-[3-(Dimethylamino)propyl]imidazolidin-2-one” is a powder at room temperature . It has a molecular weight of 171.24 .Scientific Research Applications
- Antitumor Activity : Researchers have synthesized derivatives of 1-[3-(dimethylamino)propyl]imidazolidin-2-one and evaluated their in vitro antitumor activity against human cancer cell lines . Some of these derivatives demonstrated potency comparable to or even greater than the reference drug sunitinib .
- Pharmaceutical Scaffold : The imidazolidin-2-one motif is a common structural feature in pharmaceuticals and natural alkaloids. It serves as a versatile scaffold for designing novel drug candidates .
- Metal-Catalyzed Strategies : Researchers have explored various catalytic methods to synthesize imidazolidin-2-ones. These include direct incorporation of the carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
- Supercritical CO2 Catalysis : γ-Al2O3 has been reported as a catalyst for the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol in supercritical CO2 .
- Chiral Imidazolidin-2-ones : These compounds serve as valuable chiral auxiliaries for asymmetric transformations. They enable the synthesis of enantiomerically enriched molecules .
- Five-Membered Cyclic Ureas : Imidazolidin-2-ones belong to this essential class of molecules. Researchers continue to explore sustainable and environmentally friendly protocols for their preparation .
Medicinal Chemistry and Drug Development
Catalysis and Organic Synthesis
Chiral Auxiliaries and Asymmetric Synthesis
Materials Science and Heterocyclic Chemistry
Industrial Applications
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds .
Mode of Action
Imidazolidin-2-ones are known to interact with their targets through various mechanisms, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
Imidazolidin-2-ones are known to be involved in a variety of biochemical processes due to their presence in many biologically active compounds .
Result of Action
Imidazolidin-2-ones and their analogues are known to have various biological effects, depending on their specific structure and functional groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[3-(Dimethylamino)propyl]imidazolidin-2-one . These factors can include pH, temperature, presence of other compounds, and more.
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10(2)5-3-6-11-7-4-9-8(11)12/h3-7H2,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPUPBFQFZRKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)propyl]imidazolidin-2-one | |
CAS RN |
1553566-31-6 |
Source
|
Record name | 1-[3-(dimethylamino)propyl]imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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